

# efficacy comparison mandipropamid with other carboxylic acid amide fungicides

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## Compound Focus: Mandipropamid

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## Efficacy Comparison Against Oomycete Pathogens

Experimental data from in vitro and in planta studies show that **mandipropamid** often has greater intrinsic activity than other CAAs. The table below summarizes key findings from a study that compared its effects on various developmental stages of *Phytophthora infestans* with dimethomorph and iprovalicarb [1].

Fungicide	Inhibitory Effect on Cystospore Germination (Concentration)	Inhibitory Effect on Mycelium Growth	Curative Application (Effectiveness)	Trans-laminar Activity
Mandipropamid	0.005 µg/mL (nanomole range) [1]	Micromole concentrations [1]	Loses effectiveness at 2 days post-inoculation [1]	More effective [1]
Dimethomorph	0.05 µg/mL (micromole range) [1]	Micromole concentrations [1]	Loses effectiveness at 2 days post-inoculation [1]	Less effective [1]
Iprovalicarb	0.5 µg/mL (micromole range) [1]	Micromole concentrations [1]	Loses effectiveness at 2 days post-inoculation [1]	Less effective [1]

This study concluded that the germination of cystospores or sporangia is the life stage most sensitive to CAAs, and that **mandipropamid**'s high activity against spore germination, combined with its better trans-laminar movement, makes it more effective in controlling late blight epidemics [1].

## Mechanism of Action and Resistance

All CAA fungicides, including **mandipropamid**, inhibit cellulose synthase isoform 3 (CesA3), a key enzyme in cell wall biosynthesis for oomycete pathogens [2] [3] [4]. This disruption impairs the pathogen's ability to form a proper cell wall.

The following diagram illustrates the mechanism of action and the primary resistance pathway for this class of fungicides.

A key point of resistance occurs through specific mutations in the CesA3 gene, most notably the substitution of glycine at position 1105 by serine (G1105S) [5]. This mutation can lead to reduced sensitivity or full resistance across the entire CAA class, a phenomenon known as cross-resistance [2] [5]. Molecular diagnostic tools, such as droplet digital PCR (ddPCR), have been developed to monitor for the G1105S mutation in field populations [5].

## Environmental Behavior and Degradation

As a chiral compound, **mandipropamid**'s environmental behavior is enantioselective, meaning its two mirror-image molecules degrade at different rates. This is critical for accurate environmental risk assessment.

Property	R-(-)-Mandipropamid	S-(+)-Mandipropamid
Degradation in Soil	Preferentially degraded in Chinese soils [3]	Persists longer in Chinese soils [3]
Degradation in Vegetables	Dissipates faster in tomato and Chinese cabbage [6]	Dissipates faster in cucumber and cowpea [6]
Degradation in Water-Sediment	Preferentially degraded in water [3]	Preferentially degraded in sediment and the whole system [3]

For bioremediation of **mandipropamid**-contaminated soil, several bacterial strains have been identified, including *Pseudomonas* sp., *Mycolicibacterium parafortuitum*, and *Stenotrophomonas maltophilia*, which can degrade the fungicide under various conditions [4].

## Conclusion for Research and Development

In summary, for researchers and scientists, the key takeaways are:

- **Superior Intrinsic Activity: Mandipropamid** exhibits higher efficacy at lower concentrations against key pathogen developmental stages compared to other CAAs like dimethomorph and iprovalicarb [1].
- **Cross-Resistance Risk:** As a member of the CAA class, its effectiveness is threatened by point mutations in the *CesA3* gene (e.g., G1105S), necessitating active resistance management strategies [2] [5].
- **Complex Environmental Fate:** Its enantioselective degradation means environmental behavior and risk assessments should be conducted at the enantiomer level, not the racemic mixture [3] [6].

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